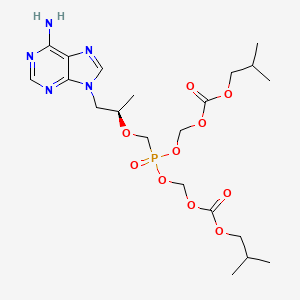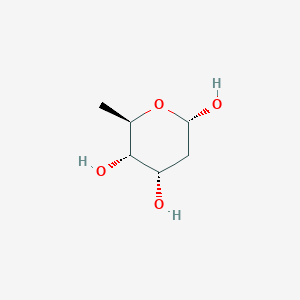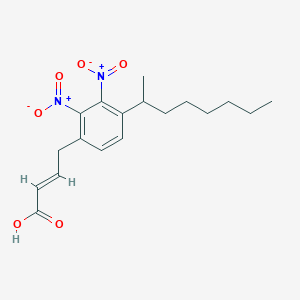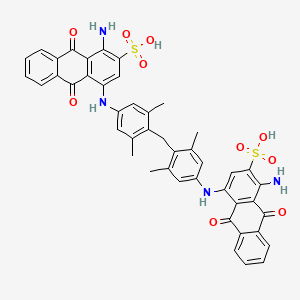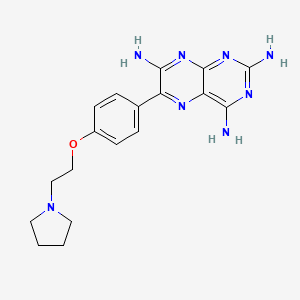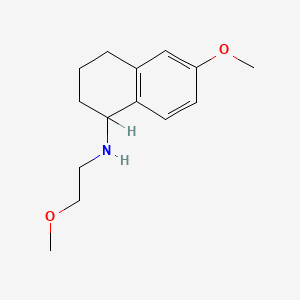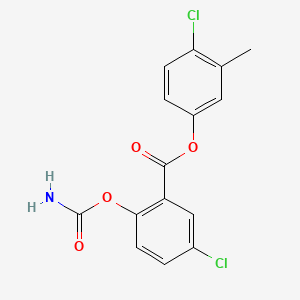
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a benzoic acid moiety esterified with a 4-chloro-3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester typically involves the esterification of benzoic acid derivatives with appropriate phenolic compounds. One common method involves the reaction of 2-((aminocarbonyl)oxy)-5-chlorobenzoic acid with 4-chloro-3-methylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and phenol derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Substituted benzoic acid derivatives.
Hydrolysis: 2-((aminocarbonyl)oxy)-5-chlorobenzoic acid and 4-chloro-3-methylphenol.
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of chlorine atoms and the aminocarbonyl group enhances its binding affinity and specificity. Pathways involved may include inhibition of key metabolic enzymes or disruption of cell membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chlorophenyl ester
- Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester
- Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-methylphenyl ester
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 4-chloro-3-methylphenyl ester is unique due to the presence of both chlorine atoms and a methyl group on the phenyl ring. This structural feature enhances its reactivity and potential applications compared to similar compounds. The combination of these substituents provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical and biological applications.
Propriétés
Numéro CAS |
88599-69-3 |
|---|---|
Formule moléculaire |
C15H11Cl2NO4 |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
(4-chloro-3-methylphenyl) 2-carbamoyloxy-5-chlorobenzoate |
InChI |
InChI=1S/C15H11Cl2NO4/c1-8-6-10(3-4-12(8)17)21-14(19)11-7-9(16)2-5-13(11)22-15(18)20/h2-7H,1H3,(H2,18,20) |
Clé InChI |
XQCKHALKVIBURQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)OC(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



